(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol
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Overview
Description
(2R,3R,4R,5S)-2-(Aminomethyl)-5-methoxytetrahydrofuran-3,4-diol: 2-amino-5-methoxytetrahydrofuran-3,4-diol , is a fascinating compound with a complex structure. Let’s break it down:
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Chirality: : The compound contains four asymmetric carbon atoms (2R, 3R, 4R, and 5S), making it chiral. This means it exists in different enantiomeric forms.
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Functional Groups
Aminomethyl Group: The amino group (NH₂) is attached to the second carbon atom.
Methoxy Group: The methoxy group (OCH₃) is attached to the fifth carbon atom.
Tetrahydrofuran Ring: The compound features a tetrahydrofuran ring, which consists of four carbon atoms and one oxygen atom.
Preparation Methods
Synthetic Routes:
Enantiospecific Synthesis: Researchers have achieved enantiospecific syntheses of this compound from D-glucuronolactone.
Reaction Conditions:
- Specific reaction conditions depend on the synthetic route chosen. These may involve protecting groups, stereoselective reductions, and cyclization reactions.
Industrial Production:
- While industrial-scale production details are scarce, the compound’s synthesis likely involves efficient and scalable methods.
Chemical Reactions Analysis
Reactivity:
Oxidation: The hydroxyl groups can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group or other functional groups is possible.
Substitution: The amino group can participate in substitution reactions.
Common Reagents:
Hydrogenation Catalysts: Used for reduction.
Oxidizing Agents: Employed for oxidation.
Acidic or Basic Conditions: Facilitate cyclization reactions.
Major Products:
- Reduction of the carbonyl group yields the corresponding diol.
- Oxidation may lead to various functionalized derivatives.
Scientific Research Applications
Medicine: Investigated for potential pharmaceutical applications due to its unique structure.
Chemical Biology: Used as a building block in synthetic chemistry.
Industry: May find applications in materials science or drug development.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of amino, methoxy, and tetrahydrofuran moieties sets it apart.
Similar Compounds: Explore related compounds like tetrahydrofuran derivatives and amino sugars.
Properties
Molecular Formula |
C6H13NO4 |
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Molecular Weight |
163.17 g/mol |
IUPAC Name |
(2R,3R,4R,5S)-2-(aminomethyl)-5-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H13NO4/c1-10-6-5(9)4(8)3(2-7)11-6/h3-6,8-9H,2,7H2,1H3/t3-,4+,5-,6+/m1/s1 |
InChI Key |
ODOKPZPCULYXKR-MOJAZDJTSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H](O1)CN)O)O |
Canonical SMILES |
COC1C(C(C(O1)CN)O)O |
Origin of Product |
United States |
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